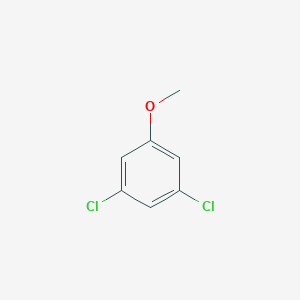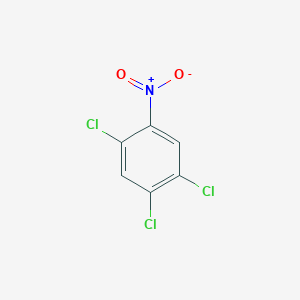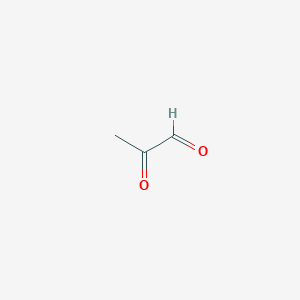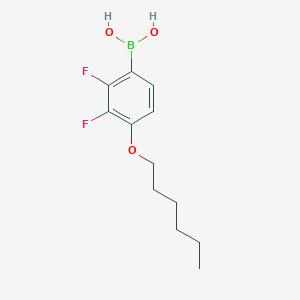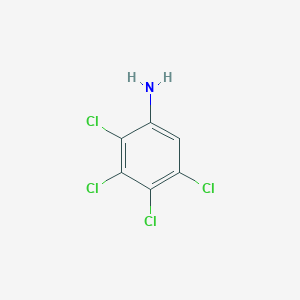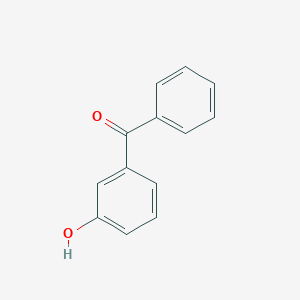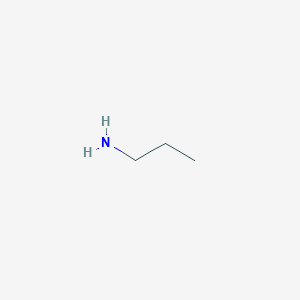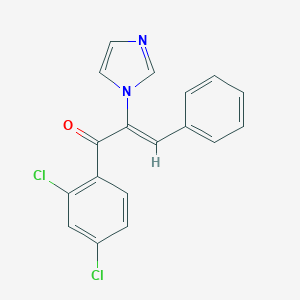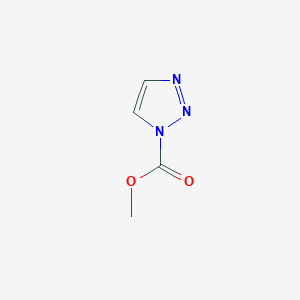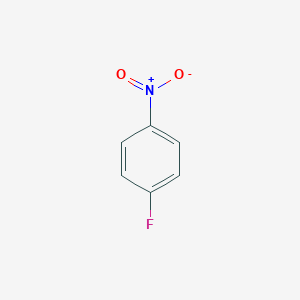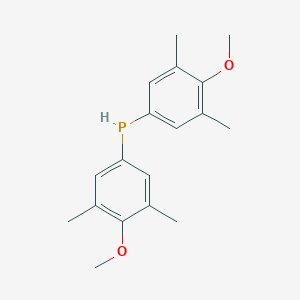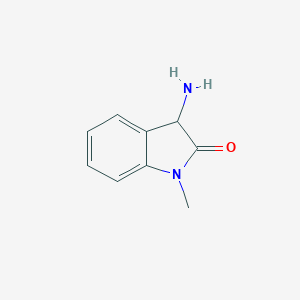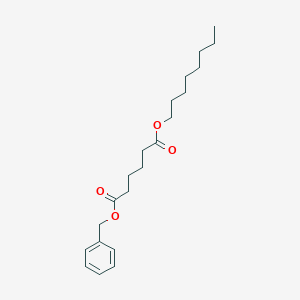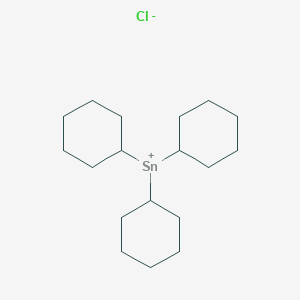![molecular formula C18H13NO2S B044222 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide CAS No. 114948-31-1](/img/structure/B44222.png)
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide, also known as CTPI-2, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is not fully understood. However, it has been proposed that 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide exerts its neuroprotective effects by inhibiting the activity of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have beneficial effects on neuronal function.
Efectos Bioquímicos Y Fisiológicos
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitters serotonin, dopamine, and norepinephrine in the brain. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to reduce the levels of oxidative stress markers in the brain, indicating its neuroprotective properties. In addition, 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is its neuroprotective properties, which make it a promising compound for the treatment of neurodegenerative diseases. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to have antidepressant-like effects, which could make it a potential treatment for depression. However, one limitation of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is its relatively low potency, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide. One area of interest is the potential use of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide as an antidepressant. Further research is also needed to fully understand the mechanism of action of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide involves the reaction of 4-phenyl-4H-chromen-2-one with thiosemicarbazide in the presence of a catalyst. The resulting intermediate product is then cyclized using phosphorus oxychloride to yield 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxamide. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and can prevent neuronal cell death induced by oxidative stress. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to enhance long-term potentiation, a process that is important for learning and memory. Furthermore, 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to have antidepressant-like effects in animal models.
Propiedades
Número CAS |
114948-31-1 |
|---|---|
Nombre del producto |
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide |
Fórmula molecular |
C18H13NO2S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-phenyl-4H-thieno[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C18H13NO2S/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15/h1-10,16H,(H2,19,20) |
Clave InChI |
ORTMYYMQOBTLLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)N |
Sinónimos |
4-H-2-carboxamido-4-phenylthieno(3,2c)benzopyran Zy 16039 Zy-16039 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



